Benzamide, 5-amino-N-butyl-2-phenoxy-

Genetic toxicology Drug safety screening NSAID development

5-Amino-N-butyl-2-phenoxybenzamide (CAS 400039-35-2, also designated PA10) is a synthetic small-molecule benzamide belonging to the parsalmide structural class. It features a 5-amino-benzamide core with an N-butyl carboxamide side chain and a 2-phenoxy substituent (molecular formula C₁₇H₂₀N₂O₂, MW 284.35 g/mol, calculated LogP 4.747, polar surface area 67.84 Ų).

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 400039-35-2
Cat. No. B15180054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 5-amino-N-butyl-2-phenoxy-
CAS400039-35-2
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2
InChIInChI=1S/C17H20N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20)
InChIKeyCEFBVTADBTWUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-N-butyl-2-phenoxybenzamide (CAS 400039-35-2): A Differentiated Parsalmide Analog for Anti-Inflammatory and Safety Screening Applications


5-Amino-N-butyl-2-phenoxybenzamide (CAS 400039-35-2, also designated PA10) is a synthetic small-molecule benzamide belonging to the parsalmide structural class [1]. It features a 5-amino-benzamide core with an N-butyl carboxamide side chain and a 2-phenoxy substituent (molecular formula C₁₇H₂₀N₂O₂, MW 284.35 g/mol, calculated LogP 4.747, polar surface area 67.84 Ų) . Originally synthesized as part of a series of substituted benzamides evaluated for preferential cyclooxygenase-1 (COX-1) inhibition and in vivo anti-inflammatory activity [2], PA10 was subsequently characterized in comparative mutagenicity and metabolic stability studies against its closest structural analogs PA7 and PA31 [1]. More recently, the 4-ethoxy-substituted derivative (BED) of this scaffold has been characterized as a potent and selective NCX3 inhibitor (IC₅₀ = 1.9 nM), establishing this chemotype as a versatile platform for divergent pharmacological applications [3].

Why Parsalmide-Class Benzamides Cannot Be Interchanged: Evidence-Based Selection Criteria for 5-Amino-N-butyl-2-phenoxybenzamide (PA10)


Within the 5-amino-N-butyl-2-substituted-benzamide series, even single-atom or single-group modifications at the 2-phenoxy position produce large and quantifiable differences in mutagenic potential, metabolic stability, and pharmacological activity [1]. Specifically, PA10 (2-phenoxy) demonstrated a markedly attenuated mutagenic response in the Ames Salmonella assay compared to its cyclohexyloxy (PA7) and p-tolyloxy (PA31) congeners, with revertant fold-increases of ≤2.5×, 2–14×, and 2–19× over spontaneous rates, respectively [1]. Furthermore, the in vitro S9-mediated hydroxylation rate—a key bioactivation pathway linked to the observed mutagenicity—varied approximately 2.7-fold across the three analogs (PA10 7%, PA31 12%, PA7 19%) [1]. At the functional level, the 4-ethoxy derivative (BED) achieves single-digit nanomolar NCX3 inhibition (IC₅₀ = 1.9 nM) with >500-fold selectivity over NCX1 and NCX2 [2], whereas the unsubstituted phenoxy analog PA10 was profiled primarily for COX-1/COX-2 activity and in vivo anti-inflammatory efficacy [3]. These data collectively demonstrate that the 2-aryloxy substituent is a critical driver of both toxico-logical and pharmacological outcomes, making generic substitution within this series scientifically unjustifiable without specific, per-compound evidence.

Quantitative Differentiation Evidence: 5-Amino-N-butyl-2-phenoxybenzamide (PA10) vs. Closest Structural Analogs


Ames Mutagenicity: PA10 Exhibits the Lowest Mutagenic Potential Among Parsalmide Analogs PA7, PA10, and PA31

In a direct head-to-head Ames Salmonella assay employing strains TA98, TA100, TA102, TA1535, and TA1537 with rat liver S9 metabolic activation, PA10 (5-amino-N-butyl-2-phenoxybenzamide) demonstrated the mildest mutagenic response among the three parsalmide analogs tested. The number of revertant colonies for PA10 did not exceed 2.5 times the spontaneous mutation rate, compared to 2–14-fold increases for PA7 (5-amino-N-butyl-2-cyclohexyloxy-benzamide) and 2–19-fold increases for PA31 (5-amino-N-butyl-2-(p-tolyloxy)-benzamide). No mutagenic effect was observed for any compound in the absence of S9 metabolic activation across all five strains [1].

Genetic toxicology Drug safety screening NSAID development

Metabolic Hydroxylation Rate: PA10 Demonstrates the Lowest S9-Mediated Bioactivation Among PA7, PA10, and PA31

Mass spectrometric analysis of in vitro biotransformation revealed that rat liver S9 fraction converted the three parsalmide analogs into their corresponding hydroxy-derivatives with significantly different efficiencies. PA10 underwent regioselective hydroxylation at a rate of only 7%, compared to 12% for PA31 and 19% for PA7 [1]. This approximately 2.7-fold range in metabolic conversion correlates with the observed gradient in mutagenic potency, consistent with the hypothesis that hydroxylated metabolites are the proximate mutagenic species [1].

Drug metabolism Biotransformation Metabolic stability

In Vivo Anti-Inflammatory Activity: PA10 and PA7 Demonstrated High Efficacy in Carrageenan-Induced Rat Paw Edema

In the original structure-activity relationship study by Caliendo et al. (2001), a series of parsalmide-related substituted benzamides was evaluated in the carrageenan-induced rat paw edema model, a classical acute inflammation assay. PA7 and PA10 were specifically noted as exhibiting 'very high anti-inflammatory activity' in this in vivo model, alongside in vitro inhibition of human platelet aggregation [1], [2]. While the full dose-response data for PA10 is not publicly tabulated at the individual-compound level, the study established that anti-inflammatory efficacy is retained with the 2-phenoxy substituent, distinguishing this chemotype from the 2-propynyloxy parent parsalmide, which was commercialized as Synovial® for arthritic indications [2].

In vivo pharmacology COX inhibition Anti-inflammatory

Physicochemical and Pharmacological Divergence from the 4-Ethoxy Analog BED: MW, LogP, and Target Selectivity Implications

The 4-ethoxy-substituted derivative BED (5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride; MW ≈ 328.4 g/mol for free base) has been characterized as a highly potent and isoform-selective NCX3 inhibitor (IC₅₀ = 1.9 nM) with negligible activity at NCX1 and NCX2 [1]. By contrast, PA10 (MW 284.35 g/mol, LogP 4.747, PSA 67.84 Ų) lacks the 4-ethoxy substituent, resulting in a lower molecular weight, altered lipophilicity profile, and a distinct pharmacological annotation centered on COX inhibition and anti-inflammatory activity rather than NCX3 modulation. While PA10 has not been directly profiled against NCX3 in peer-reviewed primary literature, the structural divergence at the 4-position of the phenoxy ring is sufficient to redirect the pharmacological signature from calcium homeostasis (BED) to eicosanoid pathway modulation (PA10), underscoring the functional impact of this single substituent [1], [2].

Physicochemical profiling NCX3 inhibition Lead optimization

Evidence-Anchored Application Scenarios for 5-Amino-N-butyl-2-phenoxybenzamide (PA10) in Scientific Research and Industrial Procurement


Genotoxicity Screening Panels for NSAID Lead Optimization

PA10 serves as a low-mutagenicity reference standard within the parsalmide chemical series for Ames screening campaigns. Its ≤2.5-fold revertant induction provides a quantitative benchmark against which newer benzamide analogs can be compared, enabling medicinal chemistry teams to identify structural modifications that inadvertently increase genotoxic risk—as observed with the cyclohexyloxy (PA7, up to 14-fold) and p-tolyloxy (PA31, up to 19-fold) congeners [1]. Procurement of PA10 as an in-series negative control supports data-driven go/no-go decisions in preclinical safety assessment.

COX-1/COX-2 Pharmacology Studies with a Structurally Defined Benzamide Scaffold

PA10 is a validated member of the Caliendo et al. (2001) benzamide series that demonstrated preferential COX-1 inhibition, in vivo anti-inflammatory efficacy in the carrageenan rat paw edema model, and gastric-sparing properties at efficacious doses [2]. Researchers investigating the structure-activity relationships of COX-isoform selectivity can use PA10 as a phenoxy-substituted probe to compare against the 2-propynyloxy parent parsalmide [2] or against the 4-ethoxy analog BED, which is functionally silent at COX but active at NCX3 [3].

Metabolic Stability and Reactive Metabolite Assessment in Drug Discovery

With an S9-mediated hydroxylation rate of only 7%—the lowest among the three parsalmide analogs tested [1]—PA10 is a suitable substrate for metabolism-dependent mutagenicity studies and reactive metabolite screening. Its low bioactivation rate, coupled with the availability of quantitative comparator data for PA7 (19%) and PA31 (12%), makes PA10 an informative tool compound for investigating the relationship between 2-aryloxy substituent structure, CYP450-mediated hydroxylation, and downstream genotoxic risk [1].

Chemical Probe Differentiation in NCX3 vs. COX Target Deconvolution Studies

In experimental systems where both NCX3-mediated calcium dysregulation and COX-mediated inflammatory signaling may contribute to a phenotype (e.g., cerebral ischemia models), PA10 and its 4-ethoxy derivative BED can be deployed as a matched chemical probe pair. BED provides potent, selective NCX3 inhibition (IC₅₀ = 1.9 nM) without COX activity, while PA10 provides the inverse profile—COX-related anti-inflammatory activity without documented NCX3 engagement [3], . The 44-Da mass difference and distinct LogP values further facilitate their use as orthogonal tool compounds in target deconvolution and chemoproteomics workflows.

Quote Request

Request a Quote for Benzamide, 5-amino-N-butyl-2-phenoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.